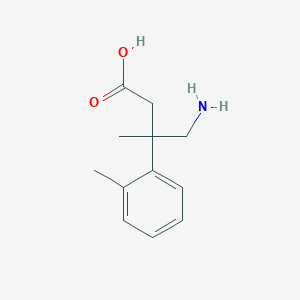
4-Amino-3-methyl-3-(o-tolyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-methyl-3-(o-tolyl)butanoic acid is an organic compound with a complex structure that includes an amino group, a methyl group, and a tolyl group attached to a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methyl-3-(o-tolyl)butanoic acid can be achieved through several synthetic routes. One common method involves the Ullmann type aryl amination reaction with aryl halides . This reaction typically requires a copper catalyst and proceeds under mild conditions, making it a practical approach for laboratory synthesis.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or other catalytic processes that ensure high yield and purity. The specific conditions and catalysts used can vary depending on the desired scale and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3-methyl-3-(o-tolyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride.
Catalysts: Copper catalysts for Ullmann type reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-Amino-3-methyl-3-(o-tolyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new synthetic methodologies.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Amino-3-methyl-3-(o-tolyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Aminobutanoic acid: Another amino acid with a simpler structure.
Valine: An amino acid with a similar backbone but different side chains.
4-((2-aminoethyl)(methyl)amino)butanoic acid: A compound with a similar but more complex structure.
Uniqueness
4-Amino-3-methyl-3-(o-tolyl)butanoic acid is unique due to the presence of the tolyl group, which imparts distinct chemical properties and potential applications. Its structure allows for specific interactions and reactions that are not possible with simpler amino acids or related compounds.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
4-amino-3-methyl-3-(2-methylphenyl)butanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-9-5-3-4-6-10(9)12(2,8-13)7-11(14)15/h3-6H,7-8,13H2,1-2H3,(H,14,15) |
Clave InChI |
WHODDVSCNAXFLJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(C)(CC(=O)O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















